molecular formula C27H27NO6 B3375184 (R,S)-Fmoc-3-amino-2-(3,4-dimethoxy-benzyl)-propionic acid CAS No. 1076197-02-8

(R,S)-Fmoc-3-amino-2-(3,4-dimethoxy-benzyl)-propionic acid

Cat. No.: B3375184
CAS No.: 1076197-02-8
M. Wt: 461.5
InChI Key: ZGOFWUMBCCURJY-UHFFFAOYSA-N
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Description

(R,S)-Fmoc-3-amino-2-(3,4-dimethoxy-benzyl)-propionic acid is a chiral amino acid derivative that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect the amino group during chemical reactions. The compound also features a 3,4-dimethoxybenzyl group, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (R,S)-Fmoc-3-amino-2-(3,4-dimethoxy-benzyl)-propionic acid typically involves multiple steps, starting from commercially available starting materialsThe reaction conditions often include the use of triethylborane as a catalyst to achieve high yields and diastereoselectivity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated peptide synthesizers. These methods ensure high purity and yield, making the compound suitable for various applications in research and industry.

Chemical Reactions Analysis

Types of Reactions

(R,S)-Fmoc-3-amino-2-(3,4-dimethoxy-benzyl)-propionic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: DDQ in the presence of protic acids.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted benzyl derivatives.

Scientific Research Applications

(R,S)-Fmoc-3-amino-2-(3,4-dimethoxy-benzyl)-propionic acid has a wide range of applications in scientific research:

    Chemistry: Used in the synthesis of complex peptides and as a building block in organic synthesis.

    Biology: Employed in the study of enzyme-substrate interactions and protein engineering.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals

Mechanism of Action

The mechanism of action of (R,S)-Fmoc-3-amino-2-(3,4-dimethoxy-benzyl)-propionic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The Fmoc group protects the amino group during chemical reactions, allowing for selective modifications. The 3,4-dimethoxybenzyl group can participate in various chemical interactions, enhancing the compound’s reactivity and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(R,S)-Fmoc-3-amino-2-(3,4-dimethoxy-benzyl)-propionic acid is unique due to its combination of the Fmoc protecting group and the 3,4-dimethoxybenzyl group, which provides distinct chemical properties and reactivity. This makes it a valuable compound in peptide synthesis and other chemical applications.

Properties

IUPAC Name

2-[(3,4-dimethoxyphenyl)methyl]-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27NO6/c1-32-24-12-11-17(14-25(24)33-2)13-18(26(29)30)15-28-27(31)34-16-23-21-9-5-3-7-19(21)20-8-4-6-10-22(20)23/h3-12,14,18,23H,13,15-16H2,1-2H3,(H,28,31)(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGOFWUMBCCURJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201126190
Record name α-[[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]methyl]-3,4-dimethoxybenzenepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201126190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

461.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1076197-02-8
Record name α-[[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]methyl]-3,4-dimethoxybenzenepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1076197-02-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α-[[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]methyl]-3,4-dimethoxybenzenepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201126190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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